
2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal catalysts or nanocatalysts are employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMP can yield oxidized benzoxazole derivatives, while nucleophilic substitution with sodium methoxide can replace chloro groups with methoxy groups .
Applications De Recherche Scientifique
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chloro substituents enhances its reactivity and potential for further functionalization .
Propriétés
Formule moléculaire |
C13H7Cl3N2O |
|---|---|
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-1-2-11-10(5-7)18-13(19-11)6-3-8(15)12(17)9(16)4-6/h1-5H,17H2 |
Clé InChI |
WNZIBJORKFWJHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



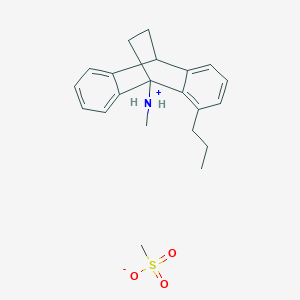
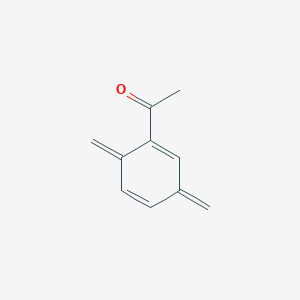
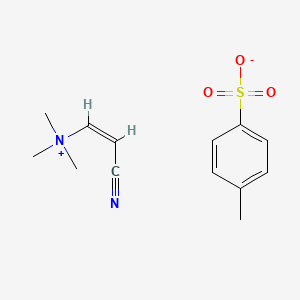
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
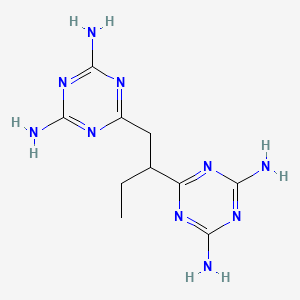

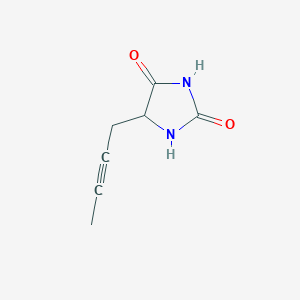
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)

